Cas no 8001-28-3 (Croton oil)

Croton oil is a viscous, pale-yellow to brownish liquid derived from the seeds of Croton tiglium, a plant native to Southeast Asia. It is primarily composed of triglycerides, with a high concentration of phorbol esters, notably phorbol-12-myristate-13-acetate (PMA), which contribute to its potent biological activity. Croton oil is widely utilized in pharmacological and dermatological research due to its strong irritant and tumor-promoting properties, making it valuable for studying inflammation and carcinogenesis. Its consistent composition and high reactivity ensure reliable experimental results. However, handling requires strict precautions due to its toxicity. Croton oil remains a critical reagent in biomedical research for its well-characterized mechanisms of action.
Croton oil structure
Croton oil structure
Product name:Croton oil
CAS No:8001-28-3
MF:C8H15NO6
MW:0
CID:724019
PubChem ID:87565546

Croton oil Chemical and Physical Properties

Names and Identifiers

    • OIL OF CROTON
    • crotonoel
    • crotonresin
    • crotontigliuml.oil
    • oils,croton
    • oleumtiglii
    • CROTON OIL
    • CCRIS 648
    • Crotonoel [German]
    • Olin di croton
    • UNII-WK97EQG57S
    • Croton tiglia seed oil
    • Croton tiglium seed oil
    • Fats and Glyceridic oils, croton (13C, 14C, 15C)
    • Oils, croton (10C, 15C)
    • Oils, glyceridic, croton (12C)
    • Croton oils
    • MeSH ID: D003436
    • MFCD00065372
    • N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • 2-ACETAMIDO-2-DEOXY-D-[1-13C]GALACTOSE
    • N-acetylmannosamine
    • N-Acetylhexosamine
    • 14215-68-0
    • SCHEMBL19604061
    • N-Acetyl-D-glucosamine-d3
    • FT-0629805
    • N-(2,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
    • 2-Acetamido-2-Deoxy-Hexose
    • 2-[2-13C]ACETAMIDO-2-DEOXY-D-GLUCOSE
    • HMS3373E07
    • 2-ACETAMIDO-2-DEOXY-D-[2-13C]GLUCOSE
    • SCHEMBL24105621
    • 2-ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
    • 2-Acetamido-2-Deoxy-Hexopyranose
    • FT-0661244
    • 2-(Acetylamino)-2-deoxyhexopyranose #
    • Croton Oil ,
    • N-Acetylmannosamine; ManNAc
    • MLS001333153
    • N-Acetyl-Hexosamine
    • 8001-28-3
    • 2-[1,2-13C2]ACETAMIDO-2-DEOXY-D-GLUCOSE
    • 72-87-7
    • DTXSID80859634
    • SB46979
    • 2-Deoxy-2-(acetylamino)-D-glucopyranose
    • Q27107455
    • Cyclic N-Acetyl-mannosamine
    • L001205
    • N-Acetylchondrosamine
    • SCHEMBL256545
    • AKOS030212680
    • MLS001333154
    • CHEMBL83479
    • SB45257
    • 2-Acetamido-2-Deoxy-Hexopyranoside
    • SB47153
    • N-(2,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide,(N-Acetyl-D-
    • 2-[15N]ACETAMIDO-2-DEOXY-D-[1-13C]GLUCOSE
    • SMR000857252
    • EN300-270189
    • 478529-39-4
    • NS00096435
    • FT-0661285
    • HexNAc
    • 478518-87-5
    • 6-Acetamido-6-deoxy-.alpha.-D-glucopyranose
    • 2-[15N]ACETAMIDO-2-DEOXY-D-GLUCOSE
    • FT-0629816
    • J-007607
    • Z1509532067
    • 2-[15N]ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
    • 2-[1-13C]ACETAMIDO-2-DEOXY-D-GLUCOSE
    • 2-[1,2-13C2,15N]ACETAMIDO-2-DEOXY-D-[1-13C]GLUCOSE
    • N-acetyl-d-man-nosamine
    • SY057410
    • 2-acetamido-2-deoxy-D-[1-13C]glucose
    • 478518-53-5
    • 2-[1,2-13C2,15N]ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
    • 478518-85-3
    • CHEBI:7203
    • 2-[1,2-13C2]ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
    • 478529-43-0
    • HMS2233G11
    • FT-0636621
    • C02711
    • 6-Acetamido-6-deoxy-acpha-D-glucopyranose
    • SCHEMBL24978032
    • DB-056247
    • 4773-29-9
    • n-acetyl mannosamine
    • N-Acetyl-2-amino-2-deoxy-D-glucose
    • N-Acetylglucosamine; 2-Acetamido-2-deoxy-D-glucopyranose
    • Croton oil
    • MDL: MFCD00130880
    • Inchi: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)
    • InChI Key: OVRNDRQMDRJTHS-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1C(C(C(OC1O)CO)O)O

Computed Properties

  • Exact Mass: 616.39768
  • Monoisotopic Mass: 221.08993720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 119Ų
  • XLogP3: -1.7

Experimental Properties

  • Color/Form: Yellowish to brownish yellow viscous liquid with slight unpleasant smell
  • Density: 0.94 g/mL at 25 °C(lit.)
  • Flash Point: 74 °C
  • Refractive Index: n20/D 1.477
  • Water Partition Coefficient: Soluble in alcohol, chloroform, ether, and petroleum ether. Insoluble in water.
  • PSA: 130.36
  • Merck: 2598

Croton oil Security Information

Croton oil Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0421-5ml
Croton oil
8001-28-3
5ml
¥830.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X66755-1ml
Croton Oil
8001-28-3 ≥95%
1ml
¥98.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C865142-500ml
Croton Oil
8001-28-3 ≥95%
500ml
¥5,599.00 2022-01-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C304665-1ml
Croton oil
8001-28-3 ≥95%
1ml
¥116.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C304665-25ml
Croton oil
8001-28-3 ≥95%
25ml
¥861.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C304665-5ml
Croton oil
8001-28-3 ≥95%
5ml
¥309.90 2023-09-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0421-5ML
Croton Oil
8001-28-3
5ml
¥830.00 2024-04-15
LKT Labs
C6957-100 ml
Croton Oil
8001-28-3
100ml
$314.80 2023-07-11
abcr
AB348065-10g
Croton oil; .
8001-28-3
10g
€80.10 2024-04-16
abcr
AB348065-100g
Croton oil; .
8001-28-3
100g
€319.00 2024-04-16

Additional information on Croton oil

Properties and Applications of Croton oil (CAS No. 8001-28-3)

Croton oil, with the chemical name 2-Butenoic acid, 3-methyl-, is a naturally occurring unsaturated fatty acid derivative. Its CAS number, 8001-28-3, identifies it as a distinct chemical compound with a molecular formula of C₈H₈O₂. This compound is widely recognized for its unique chemical properties and has found applications in various scientific and industrial domains. The molecular structure of Croton oil features a conjugated diene system, which contributes to its reactivity and makes it a valuable intermediate in organic synthesis.

The historical significance of Croton oil dates back to ancient times, where it was used for its medicinal properties. However, modern research has focused on its pharmacological effects, particularly in the context of anti-inflammatory and analgesic applications. Recent studies have highlighted the compound's potential in modulating immune responses, making it a subject of interest in immunology research. The presence of active compounds such as crotonic acid derivatives has been linked to its biological activities, which include the ability to inhibit certain inflammatory pathways.

In the realm of pharmaceutical research, Croton oil has been investigated for its role in drug development. Its chemical structure allows for modifications that can enhance bioavailability and therapeutic efficacy. Researchers are exploring synthetic derivatives of Croton oil to develop novel anti-inflammatory agents that could serve as alternatives or complements to existing treatments. The compound's ability to interact with cellular receptors and enzymes has opened new avenues for studying mechanisms related to pain perception and inflammation.

Industrial applications of Croton oil are also noteworthy. It serves as a precursor in the production of various specialty chemicals, including fragrances and plasticizers. The unsaturated nature of its double bonds makes it useful in polymer chemistry, where it can be incorporated into materials to improve flexibility and durability. Additionally, advancements in green chemistry have led to the exploration of sustainable methods for synthesizing Croton oil, reducing reliance on traditional petrochemical sources.

The agricultural sector has also benefited from the use of Croton oil derivatives. Certain compounds derived from Croton oil exhibit properties that can protect crops from pests and diseases. These bioactive molecules are being tested as natural alternatives to synthetic pesticides, aligning with global trends toward environmentally friendly agricultural practices. The versatility of Croton oil in this context underscores its importance beyond traditional pharmaceuticals.

Recent breakthroughs in analytical chemistry have improved our understanding of Croton oil's composition and purity standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allow researchers to isolate and quantify specific components within the compound, ensuring consistency in experimental results. These advancements have paved the way for more precise applications in both research and industry.

The regulatory landscape surrounding Croton oil is another area of interest. While it is not classified as a hazardous material under current guidelines, proper handling protocols are essential due to its potential irritant properties. Manufacturers and researchers must adhere to safety standards to mitigate risks associated with exposure. Regulatory bodies continue to monitor the use of Croton oil to ensure its applications remain safe and effective.

Future research directions for Croton oil include exploring its potential in nanomedicine and targeted drug delivery systems. The compound's ability to cross biological membranes suggests it could be used as a carrier for therapeutic agents, improving treatment outcomes for various conditions. Additionally, studies are ongoing to assess its role in combating antibiotic-resistant bacteria, leveraging its antimicrobial properties.

The global market for Croton oil is expanding, driven by increasing demand from pharmaceutical companies and industrial manufacturers. Supply chains are being optimized to meet this growing demand while maintaining quality control measures. Collaborative efforts between academia and industry are fostering innovation, leading to new applications and refinements in existing processes.

In conclusion, Croton oil (CAS No. 8001-28-3) is a multifaceted compound with significant implications across multiple sectors. Its unique chemical properties make it valuable in pharmaceuticals, agriculture, and industrial chemistry. Ongoing research continues to uncover new possibilities for this versatile substance, reinforcing its importance in modern science and technology.

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